Tetrahydrofuran-3-sulfonyl chloride

Descripción general

Descripción

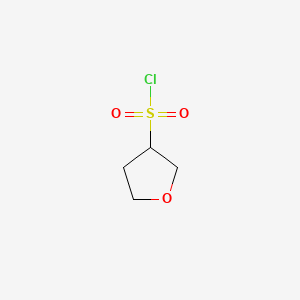

Tetrahydrofuran-3-sulfonyl chloride is a chemical compound with the molecular formula C4H7ClO3S . It is a derivative of tetrahydrofuran, a heterocyclic compound that includes oxygen .

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives involves various methods. One method involves the use of nickel catalysts and diaryl ketones for a photochemical C-C bond-formation via sp3 C-H functionalization of alkane feedstocks . Another method involves the use of Et3SiH and a catalytic amount of I2 for transition-metal-free, intramolecular hydroalkoxylation/reduction of unactivated alkynes . A synthetic method of (S)- (+)-3-hydroxytetrahydrofuran involves esterification, reduction, and cyclization .Molecular Structure Analysis

The molecular structure of Tetrahydrofuran-3-sulfonyl chloride is represented by the formula C4H7ClO3S . The InChI key for this compound is MVZIUOJNVVIOEY-UHFFFAOYSA-N .Chemical Reactions Analysis

Tetrahydrofuran, the parent compound of Tetrahydrofuran-3-sulfonyl chloride, is involved in various chemical reactions. For instance, it can undergo Ni-catalyzed photoredox reactions, where aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C (sp3)-H arylation of cyclic and acyclic ethers .Physical And Chemical Properties Analysis

Tetrahydrofuran, the parent compound of Tetrahydrofuran-3-sulfonyl chloride, is a colorless liquid and a moderate polar aprotic solvent . It has a density of approximately 0.89 g/cm³ and a boiling point around 66°C (151°F) .Aplicaciones Científicas De Investigación

Synthesis and Reaction with Amines : Tetrahydrofuran-based compounds are used for sulfonylation reactions. For instance, the sulfonylation of 4,5-dichloropyridazin-3-ones with benzenesulfonyl chlorides in the presence of a base in tetrahydrofuran yields N-sulfonylated products. These compounds react with aliphatic amines to afford different substituted pyridazin-3-ones and sulfonamides (Kweon et al., 2002).

Reduction of Aromatic Sulfonyl Chlorides : In a study on the reduction of aromatic sulfonyl chlorides with sodium borohydride in tetrahydrofuran, it was found that the reaction yields sulfinic acids and, under certain conditions, leads to the formation of disulfide and thiophenol derivatives (Nose & Kudo, 1987).

Stereoselective Synthesis : Tetrahydrofuran derivatives are synthesized stereoselectively. For example, Z-sulfonyl-substituted homoallylic alcohols undergo cyclisation reactions to form 2,5-dialkyl-3-phenylsulfonyl tetrahydrofurans (Craig et al., 1995).

Electrochemical Reduction : Cryo-electrochemistry in tetrahydrofuran has been used for the electrochemical reduction of sulfones, demonstrating the versatility of tetrahydrofuran in facilitating electrochemical reactions (Fietkau et al., 2006).

Quantitative Synthesis : Tetrahydrofuran is used in the chlorination process, as seen in the synthesis of 2,3,3-trichlorotetrahydrofuran, indicating its role in facilitating halogenation reactions (Buyck & Lepeleire, 2010).

Synthesis of Substituted Tetrahydrofurans : Tetrahydrofuran-based compounds are crucial in synthesizing substituted tetrahydrofurans, highlighting their importance in the production of cyclic organic structures (Mąkosza & Judka, 2002).

Conversion of Thiols and Disulfides : Tetrahydrofuran derivatives are used in the oxidative conversion of sulfur compounds to sulfonyl chlorides, demonstrating their role in oxidation-reduction reactions (Veisi et al., 2011).

Dearomatizing Cyclization : Tetrahydrofuran derivatives aid in the dearomatizing cyclization of organolithiums, which is crucial in synthesizing complex organic structures like the podophyllotoxin skeleton (Clayden et al., 2003).

Synthesis of Sulfonamides : Tetrahydrofuran derivatives are instrumental in synthesizing various sulfonamides, showcasing their utility in pharmaceutical compound synthesis (Rehman et al., 2019).

Oxidation of Tetrahydrofuran : Studies on tetrahydrofuran oxidation provide insights into the kinetics and mechanisms of such reactions, further demonstrating the chemical versatility of tetrahydrofuran derivatives (Saeed & Abbas, 2020).

Safety And Hazards

Tetrahydrofuran-3-sulfonyl chloride is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer . It is advised to avoid contact with water, avoid breathing dust/fumes/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Direcciones Futuras

The global Tetrahydrofuran market, which includes Tetrahydrofuran-3-sulfonyl chloride, stood at approximately 1015 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 3.12% during the forecast period until 2032 . This suggests a promising future for Tetrahydrofuran-3-sulfonyl chloride and related compounds.

Propiedades

IUPAC Name |

oxolane-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZIUOJNVVIOEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678491 | |

| Record name | Oxolane-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxolane-3-sulfonyl chloride | |

CAS RN |

1207346-29-9 | |

| Record name | Oxolane-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolane-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B577447.png)